molecular formula C7H14ClNO B14857737 exo-3-Azabicyclo[3.2.1]octan-8-ol HCl

exo-3-Azabicyclo[3.2.1]octan-8-ol HCl

Cat. No.: B14857737
M. Wt: 163.64 g/mol
InChI Key: YCMFHKGTJWAZSH-KGZKBUQUSA-N
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Description

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the desymmetrization of achiral tropinone derivatives or the enantioselective de novo construction of the basic tropane scaffold . The reaction conditions often involve the use of chiral auxiliaries or enantioselective catalysis to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nature of the substituent introduced .

Scientific Research Applications

Chemistry: In chemistry, exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .

Biology and Medicine: In biology and medicine, this compound has potential applications in the development of pharmaceuticals. Its structure is similar to that of tropane alkaloids, which are known for their biological activity. This makes it a candidate for the development of drugs targeting neurological and psychiatric disorders .

Industry: In industry, exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Uniqueness: exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 8-position.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6-;/m1./s1

InChI Key

YCMFHKGTJWAZSH-KGZKBUQUSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]1C2O.Cl

Canonical SMILES

C1CC2CNCC1C2O.Cl

Origin of Product

United States

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